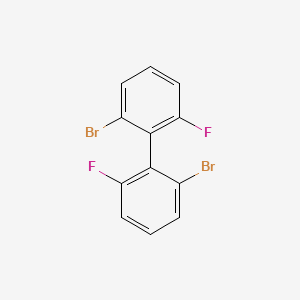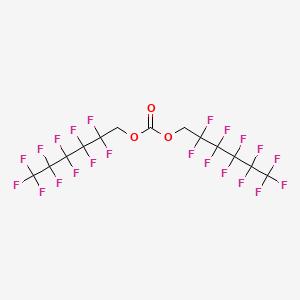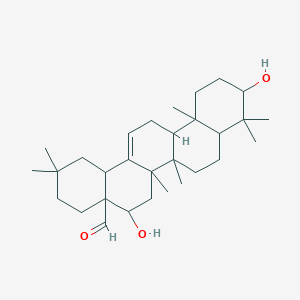
3beta,16beta-Dihydroxyolean-12-en-28-al
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3beta,16beta-Dihydroxyolean-12-en-28-al is a pentacyclic triterpenoid compound. It is a derivative of oleanane, a naturally occurring compound found in various plants. This compound is known for its unique structure, which includes two hydroxyl groups at the 3 and 16 positions and an aldehyde group at the 28 position. It is commonly found in grapes and olives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3beta,16beta-Dihydroxyolean-12-en-28-al typically involves the oxidation of erythrodiol, a naturally occurring triterpenoid. The primary hydroxy group at position 28 of erythrodiol is oxidized to form the corresponding aldehyde . The reaction conditions often include the use of oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound can be achieved through the extraction and purification of erythrodiol from plant sources such as olives. The extracted erythrodiol is then subjected to controlled oxidation to yield the desired compound .
Chemical Reactions Analysis
Types of Reactions
3beta,16beta-Dihydroxyolean-12-en-28-al undergoes various chemical reactions, including:
Oxidation: The aldehyde group at position 28 can be further oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hydroxyl groups at positions 3 and 16 can undergo substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine for esterification reactions.
Major Products Formed
Oxidation: Formation of 3beta,16beta-Dihydroxyolean-12-en-28-oic acid.
Reduction: Formation of 3beta,16beta-Dihydroxyolean-12-en-28-ol.
Substitution: Formation of esters or ethers depending on the substituent used.
Scientific Research Applications
3beta,16beta-Dihydroxyolean-12-en-28-al has various applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other triterpenoid derivatives.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 3beta,16beta-Dihydroxyolean-12-en-28-al involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways related to inflammation and oxidative stress. The compound can inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, it can scavenge free radicals, thereby reducing oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Oleanolic Acid: A closely related triterpenoid with a carboxylic acid group at position 28 instead of an aldehyde.
Echinocystic Acid: Another triterpenoid with hydroxyl groups at positions 3 and 16 but with a carboxylic acid group at position 28.
Maslinic Acid: Similar to oleanolic acid but with an additional hydroxyl group at position 2.
Uniqueness
3beta,16beta-Dihydroxyolean-12-en-28-al is unique due to its specific combination of functional groups, including the aldehyde group at position 28 and hydroxyl groups at positions 3 and 16. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C30H48O3 |
|---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
5,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carbaldehyde |
InChI |
InChI=1S/C30H48O3/c1-25(2)14-15-30(18-31)20(16-25)19-8-9-22-27(5)12-11-23(32)26(3,4)21(27)10-13-28(22,6)29(19,7)17-24(30)33/h8,18,20-24,32-33H,9-17H2,1-7H3 |
InChI Key |
KXPGLTQQRPXDSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-((Isopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12088447.png)

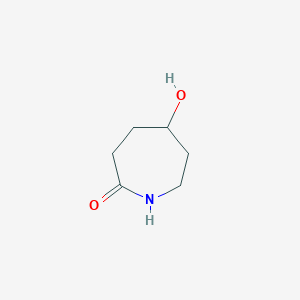




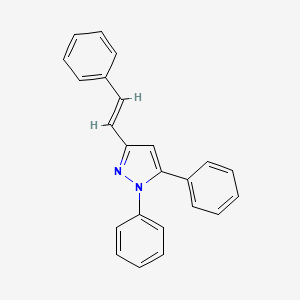

![Triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;dichloride;dihydrochloride](/img/structure/B12088499.png)
